molecular formula C9H17N B13183634 Bicyclo[6.1.0]nonan-4-amine

Bicyclo[6.1.0]nonan-4-amine

Cat. No.: B13183634
M. Wt: 139.24 g/mol
InChI Key: RMEDTMKYQJMXNB-UHFFFAOYSA-N
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Description

Bicyclo[610]nonan-4-amine is a bicyclic amine compound characterized by its unique structure, which includes a bicyclo[610]nonane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[6.1.0]nonan-4-amine typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of appropriate precursors under specific conditions to form the bicyclic structure. For example, the synthesis might involve the reduction of bicyclo[6.1.0]non-4-en-9-yl)methanol using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) under an argon atmosphere .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[6.1.0]nonan-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound to its reduced forms.

    Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while substitution could introduce different functional groups.

Scientific Research Applications

Bicyclo[6.1.0]nonan-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of bicyclo[6.1.0]nonan-4-amine involves its ability to participate in bioorthogonal reactions. The compound’s strained bicyclic structure makes it highly reactive towards azides in SPAAC reactions, forming stable triazole products . This reactivity is harnessed in various applications, including labeling biomolecules and detecting reactive metabolites.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bicyclo[6.1.0]nonan-4-amine is unique due to its specific bicyclic structure and the presence of an amine group, which imparts distinct reactivity and potential for various applications in chemistry and biology.

Properties

Molecular Formula

C9H17N

Molecular Weight

139.24 g/mol

IUPAC Name

bicyclo[6.1.0]nonan-4-amine

InChI

InChI=1S/C9H17N/c10-9-3-1-2-7-6-8(7)4-5-9/h7-9H,1-6,10H2

InChI Key

RMEDTMKYQJMXNB-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC2CC2C1)N

Origin of Product

United States

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